1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione
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Overview
Description
1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with ethoxyphenyl and phenyl groups, making it an interesting subject for research in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as trifluoroacetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to scale up the production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings, using reagents like bromine or nitric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron(III) bromide for bromination; nitric acid and sulfuric acid for nitration
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Quinazoline Derivatives: These compounds, like 2-aminoquinazoline, exhibit similar structural features and are studied for their therapeutic potential in treating neurodegenerative diseases and cancer.
Piperidine Derivatives: Compounds like 1-(4-substituted phenyl)-1-alkyl-2-phenyl-3-piperidinopropan-1-ols are structurally related and have been investigated for their antibacterial and antioxidant properties.
Uniqueness: this compound stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)12-15(13-19(20)22)14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3 |
InChI Key |
VMANMQHSEHQIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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